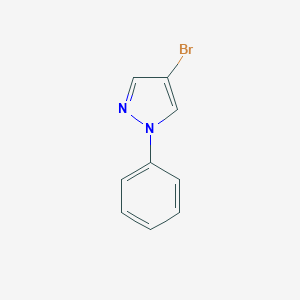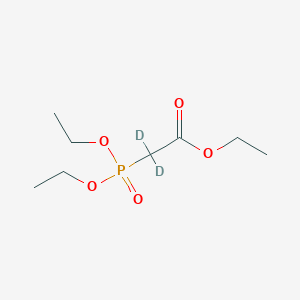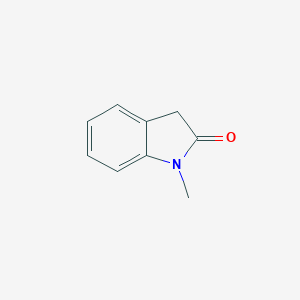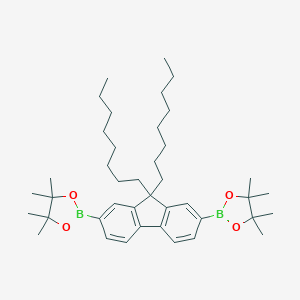
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Übersicht
Beschreibung
This compound is recognized for its structural uniqueness, incorporating a fluorene moiety linked to dioxaborolane rings. Its relevance in scientific research stems from its potential applications in organic electronics and materials science, where its molecular structure plays a critical role in its properties and applications (Huang, 2011).
Synthesis Analysis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are efficient for forming the carbon-boron bonds essential to the dioxaborolane rings. This methodological approach allows for precise control over the compound's molecular architecture, critical for its desired physical and chemical properties (Ranger, Leclerc, & Rondeau, 1997).
Molecular Structure Analysis
X-ray crystallography studies have revealed that one of the five-membered dioxaborolane rings adopts an envelope conformation, indicating a degree of structural flexibility. This flexibility might influence the compound's electronic properties and its interactions within materials (Huang, 2011).
Chemical Reactions and Properties
The compound exhibits stability under various conditions and reacts predictably in the presence of electrophiles and nucleophiles, making it a versatile building block for further chemical modifications. Its boronate ester groups are reactive sites for cross-coupling reactions, enabling the synthesis of more complex molecules and polymers (Ranger, Leclerc, & Rondeau, 1997).
Physical Properties Analysis
The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure. The presence of the dioctylfluorene and dioxaborolane groups contributes to its solubility in organic solvents, which is crucial for its application in solution-processed materials (Wang et al., 2011).
Chemical Properties Analysis
Chemically, this compound is notable for its stability and reactivity, especially concerning its boronate ester functionalities. These groups facilitate further functionalization and incorporation into polymers, making the compound valuable for creating materials with specific electronic properties (Ranger, Leclerc, & Rondeau, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis of Conjugated Polymers
Research has shown the utility of this compound in synthesizing fully conjugated copolymers through palladium-catalyzed Suzuki coupling methods. These copolymers are characterized by their thermal stability and narrow optical band gaps, making them suitable for organic solar cell (OSC) applications. Studies highlight the synthesis of copolymers with dioctylfluorene units for OSC, showing significant thermal stability and suitability for NIR absorption spectra extension, indicating their potential in enhancing solar cell efficiencies (Meena, Mohammad, Dutta, & Jacob, 2018).
Photoluminescent Materials
Another application is in the development of photoluminescent materials. For instance, the synthesis of well-defined poly(2,7-fluorene) derivatives has been reported, where the compound facilitates the preparation of processable polyfluorenes that exhibit blue emission with high quantum yields. Such materials are promising for the fabrication of efficient blue-light-emitting devices, which are crucial in optoelectronics and display technologies (Ranger, Rondeau, & Leclerc, 1997).
Electrochromic Polymers
The synthesis and study of electrochromic polymers utilizing this compound have been conducted, revealing the formation of polymers with excellent redox activity and electrochromic performance. These findings underscore the compound's significance in developing materials that can change color upon electrical stimulation, useful in smart windows and display technologies (Jiang et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research includes the molecular design of fluorene-based polymers and oligomers for OLED applications. These materials exhibit properties such as red-shifting absorption and photoluminescence as the oligomer length increases, demonstrating their potential for use in OLEDs which require materials that can emit light efficiently (Lee & Tsutsui, 2000).
Water-Soluble Polymers for Biological Applications
The compound has been used to synthesize water-soluble carboxylated polyfluorenes, which exhibit fluorescence quenching by cationic quenchers and proteins. Such polymers are beneficial in biological sensors and imaging, highlighting the compound's versatility beyond materials science into biotechnological applications (Zhang, Liu, & Cao, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64B2O4/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIZHKRQQNPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621133 | |
| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
196207-58-6 | |
| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



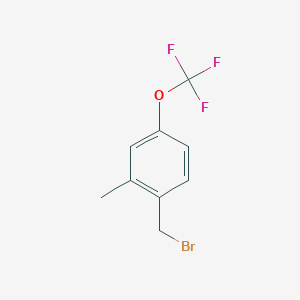
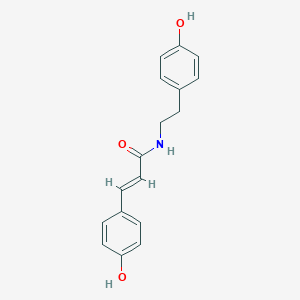
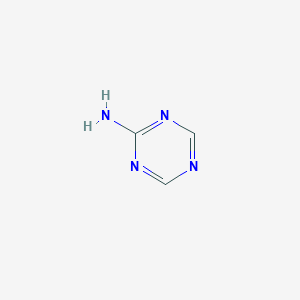
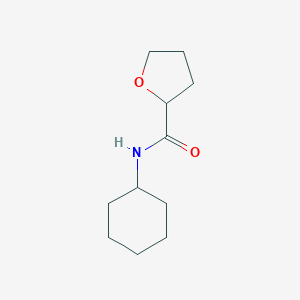
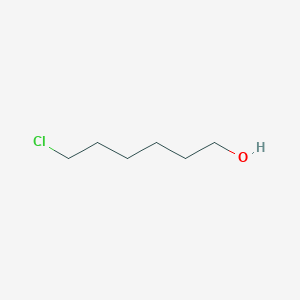
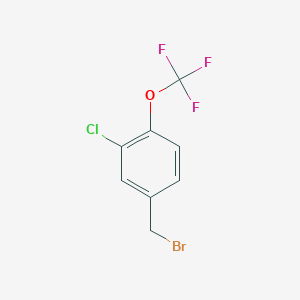
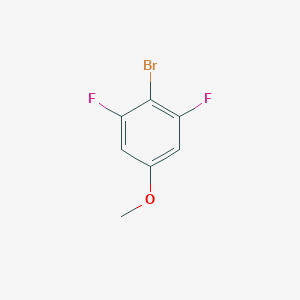
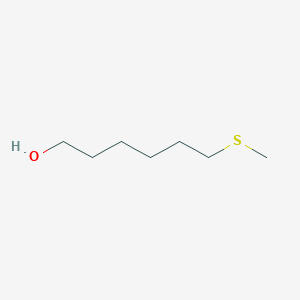
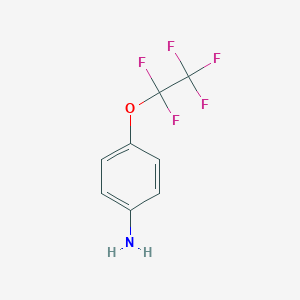
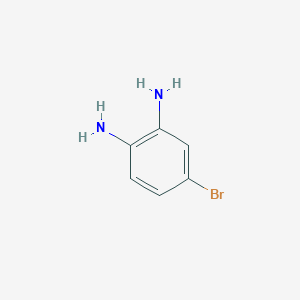
![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
